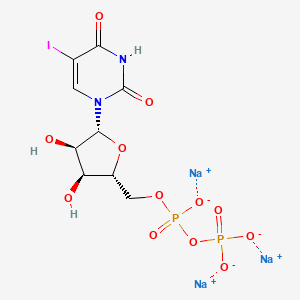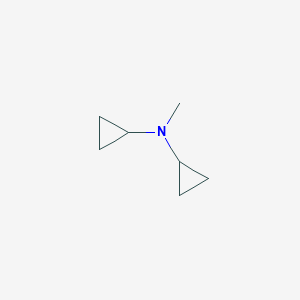
2-Benzothiazoleacetonitrile, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with a methyl group at the 7th position and an acetonitrile group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile can be achieved through various synthetic pathways. One common method involves the reaction of 7-methylbenzothiazole with acetonitrile in the presence of a base such as sodium hydride. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of microwave irradiation and one-pot multicomponent reactions can also be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and as an inhibitor of enzymes like monoamine oxidase.
Industry: Utilized in the development of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria . Additionally, as a monoamine oxidase inhibitor, it prevents the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Comparison with Similar Compounds
2-Methylbenzothiazole: Lacks the acetonitrile group, making it less reactive in certain substitution reactions.
7-Methylbenzothiazole: Lacks the acetonitrile group, affecting its biological activity.
2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: These compounds have different substituents, leading to varied biological activities.
Uniqueness: 2-(7-Methylbenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a multi-targeted therapeutic agent make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-(7-methyl-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5H2,1H3 |
InChI Key |
MZMZIAAVAOPDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)

